gamma-Glutamyl-5-hydroxytryptamine
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Overview
Description
Gamma-Glutamyl-5-hydroxytryptamine is a compound that involves the interaction of gamma-glutamyltransferase and 5-hydroxytryptamine (5-HT, serotonin). Gamma-glutamyltransferase is an enzyme that catalyzes the hydrolysis of gamma-glutamyl bonds in glutathione and glutamine . On the other hand, 5-hydroxytryptamine, derived from the essential amino acid L-tryptophan, mediates numerous physiological processes in the central nervous system (CNS) and peripheral nervous system .
Synthesis Analysis
The synthesis of 5-hydroxytryptamine (5-HT) involves the metabolism of tryptophan. Approximately 95% of the ingested tryptophan is degraded into kynurenine, kynurenic acid, xanthurenic acid, quinolinic acid, and picolinic acid through the kynurenine pathway .Molecular Structure Analysis
Gamma-glutamyltransferases (γ-GTs) are enzymes that catalyze the hydrolysis of γ-glutamyl bonds in glutathione and glutamine and the transfer of the released γ-glutamyl group to amino acids or short peptides . The structure of 5-HT receptors can be found extra-synaptically and not only in neurons but in many types of mammalian cells, inside and outside the CNS .Chemical Reactions Analysis
Gamma-glutamyltransferase specifically catalyzes the cleavage of the γ-glutamyl bond of glutathione and the transfer of the γ-glutamyl group to water or to some amino acids and peptides .Physical and Chemical Properties Analysis
Gamma-glutamyltransferases (γ-GTs) are ubiquitous enzymes involved in glutathione metabolism and play critical roles in antioxidant defense, detoxification, and inflammation processes . 5-hydroxytryptamine (5-HT) is derived from the essential amino acid L-tryptophan .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2S)-2-amino-5-[2-(5-hydroxy-1H-indol-3-yl)ethylamino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c16-12(15(21)22)2-4-14(20)17-6-5-9-8-18-13-3-1-10(19)7-11(9)13/h1,3,7-8,12,18-19H,2,4-6,16H2,(H,17,20)(H,21,22)/t12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJULRLNKPOPJA-LBPRGKRZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)CCNC(=O)CCC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1O)C(=CN2)CCNC(=O)CC[C@@H](C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10806914 |
Source
|
Record name | N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]-L-glutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10806914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62608-14-4 |
Source
|
Record name | gamma-Glutamyl-5-hydroxytryptamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062608144 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]-L-glutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10806914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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